molecular formula C17H15Cl2N7O2S B3511463 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3511463
M. Wt: 452.3 g/mol
InChI Key: XYVUWYIEPVXINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique chemical structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. The initial step typically includes the preparation of the 2,4-dichlorophenylmethyl intermediate. This intermediate is then reacted with 1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione under specific conditions, such as controlled temperature and pH, to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.

Scientific Research Applications

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE shares similarities with other purine derivatives and triazole-containing compounds.

Uniqueness

  • The compound’s unique combination of a purine core with a triazole-sulfanyl group and a dichlorophenylmethyl moiety distinguishes it from other similar compounds. This unique structure contributes to its specific chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N7O2S/c1-23-8-20-22-16(23)29-15-21-13-12(14(27)25(3)17(28)24(13)2)26(15)7-9-4-5-10(18)6-11(9)19/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUWYIEPVXINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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